molecular formula C8H11BrN2OS B1371716 1-(4-Bromothiazol-2-yl)piperidin-4-ol CAS No. 1017781-58-6

1-(4-Bromothiazol-2-yl)piperidin-4-ol

Cat. No.: B1371716
CAS No.: 1017781-58-6
M. Wt: 263.16 g/mol
InChI Key: DHHJOPQBBXJUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromothiazol-2-yl)piperidin-4-ol (CAS 1017781-58-6) is a high-purity chemical compound with a molecular weight of 263.16 g/mol and the molecular formula C 8 H 11 BrN 2 OS . This molecule is an example of a strategic molecular hybrid, combining two privileged pharmacophores in medicinal chemistry: a 4-bromothiazole ring and a 4-hydroxypiperidine scaffold . The 4-bromothiazole moiety is a prominent structural feature in drug discovery, known for its diverse biological activities and presence in several marketed drugs . The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . The 4-hydroxypiperidine ring is a prevalent scaffold in pharmaceuticals that helps improve a molecule's solubility and allows for precise spatial orientation of substituents for optimal interaction with biological targets . The integration of these rings creates a novel chemical entity with potential for enhanced or novel biological activity, making it a valuable lead structure in academic and pharmaceutical research for developing new therapeutic agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for proper handling instructions. This compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJOPQBBXJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671672
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-58-6
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Bromothiazol 2 Yl Piperidin 4 Ol and Analogues

Retrosynthetic Disconnection Analysis of the 1-(4-Bromothiazol-2-yl)piperidin-4-ol Core

Retrosynthetic analysis of this compound suggests several logical pathways for its construction. The most prominent disconnection is at the C-N bond linking the thiazole (B1198619) and piperidine (B6355638) rings. This approach simplifies the target molecule into two key building blocks: a 2-substituted-4-bromothiazole (Synthon A) and piperidin-4-ol or its precursor, piperidin-4-one (Synthon B).

A primary synthetic route involves the nucleophilic substitution or coupling of a 2-amino or 2-halothiazole derivative with the piperidine moiety. For instance, reacting 2-amino-4-bromothiazole (B130272) with a suitably activated piperidin-4-ol derivative or performing a reductive amination between 2-amino-4-bromothiazole and piperidin-4-one would form the desired C-N bond.

A further disconnection of the thiazole ring itself points towards the classical Hantzsch thiazole synthesis. derpharmachemica.com This involves the condensation of a thiourea (B124793) or a derivative with an α-halocarbonyl compound. In this context, thiourea could react with a 1,3-dihalo-2-propanone derivative to form the 2-amino-4-halothiazole core, which can then be coupled with the piperidine fragment.

Convergent and Divergent Synthetic Strategies for the Thiazole Moiety

The synthesis of the substituted thiazole core can be approached through both convergent and divergent strategies.

Convergent Synthesis: The Hantzsch reaction is a cornerstone of convergent thiazole synthesis, allowing for the construction of the heterocyclic ring in a single step from acyclic precursors. derpharmachemica.com For the target molecule, this would typically involve the reaction of a thiourea with an appropriate α-haloketone. Structurally diverse thiazoles can be prepared in good yields using this one-pot procedure. derpharmachemica.com

Divergent Synthesis: A divergent approach begins with a pre-formed thiazole ring which is subsequently functionalized. For example, one could start with a commercially available 2-aminothiazole (B372263). The bromine atom can be introduced at the 4-position via electrophilic bromination. The 2-amino group then serves as a handle for coupling with the piperidin-4-ol moiety. This strategy allows for the late-stage introduction of diversity, which is particularly useful for generating libraries of related compounds.

Stereoselective and Asymmetric Synthesis Approaches to Piperidin-4-ol Functionality

The piperidin-4-ol fragment contains a potential stereocenter, and its stereochemistry can be critical for the biological activity of the final compound. Numerous methods have been developed for the stereoselective and asymmetric synthesis of substituted piperidines. nih.gov

One common approach is the asymmetric reduction of a corresponding N-protected piperidin-4-one. This can be achieved using chiral reducing agents or through biocatalysis with ketoreductases (KREDs), which often provide high stereoselectivity under mild conditions. researchgate.net For instance, the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride has been reported to yield the corresponding chiral alcohol with a diastereomeric excess (de) of ≥99.5%. acs.orgacs.org

Another strategy involves the cyclization of chiral acyclic precursors. Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which, after chemoselective reduction and a spontaneous Ferrier rearrangement, yield piperidin-4-ols with excellent diastereoselectivity. nih.gov Furthermore, diastereoselective intramolecular cyclization of alkene-bearing amides via hydride transfer is an efficient method for forming piperidine rings. nih.gov These methods provide robust control over the relative and absolute stereochemistry of the piperidine core. rsc.org

Table 1: Comparison of Stereoselective Methods for Piperidinol Synthesis

MethodCatalyst/ReagentKey FeaturesStereoselectivity
Asymmetric ReductionKetoreductase (KRED)Mild conditions, high theoretical yield. researchgate.netHigh enantioselectivity
Diastereoselective ReductionN-selectrideHigh yield, excellent diastereoselectivity. acs.orgacs.org≥99.5% de
Gold-Catalyzed CyclizationGold(I) ComplexHighly modular, excellent diastereoselectivity. nih.govHigh dr
Intramolecular CyclizationHydride TransferEfficient for tertiary amine formation. nih.govSubstrate-dependent

Palladium-Catalyzed Cross-Coupling Reactions in Thiazole Functionalization

The bromine atom at the C4 position of the thiazole ring in this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reacting the bromothiazole with various aryl or vinyl boronic acids or esters to introduce new aryl or vinyl substituents. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Heck Coupling: Coupling with alkenes to form substituted olefins at the C4 position.

Sonogashira Coupling: The reaction with terminal alkynes provides access to alkynylated thiazole derivatives.

Stille Coupling: Utilizes organostannane reagents as coupling partners.

Hiyama Coupling: Employs organosilanes, which are considered more environmentally benign alternatives to tin- and boron-based reagents. nih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com These methods allow for the creation of extensive libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of thiazole derivatives can significantly reduce the environmental impact of the process. bohrium.com Recent research has focused on developing more sustainable synthetic routes. bepls.comresearchgate.net

Key green strategies applicable to the synthesis of the target compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 at 100 °C. bepls.com

Microwave and Ultrasound Irradiation: These techniques can dramatically reduce reaction times, increase yields, and minimize the formation of by-products. bepls.comresearchgate.net

Multi-component Reactions (MCRs): One-pot syntheses that combine multiple steps without isolating intermediates improve atom economy and reduce waste. nih.gov

Use of Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts simplifies product purification and allows for catalyst recycling. researchgate.net

These approaches offer advantages in terms of scalability, cost-effectiveness, and simplified purification, making the synthesis more sustainable. researchgate.net

High-Throughput Synthesis and Combinatorial Library Generation of Derivatives

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of compounds for drug discovery. mdpi.com The this compound scaffold is well-suited for the creation of combinatorial libraries.

A common strategy involves a divergent synthetic approach where a common intermediate is reacted with a diverse set of building blocks. For instance, the 2-amino-4-bromothiazole core could be reacted with a library of different substituted piperidines or other cyclic amines.

Alternatively, the final this compound molecule can serve as a scaffold for diversification. Using parallel synthesis techniques, the bromine atom at the C4 position can be reacted with a wide array of coupling partners via palladium-catalyzed reactions in a multi-well plate format. Similarly, the hydroxyl group on the piperidine ring can be functionalized through esterification or etherification with a library of carboxylic acids or alkyl halides, respectively. This approach has been successfully used to generate libraries of piperazine-tethered thiazole compounds. mdpi.com

Chemoenzymatic Synthesis of Related Structures

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is increasingly used to produce complex molecules under mild and environmentally friendly conditions.

For the synthesis of structures related to this compound, enzymes can be employed in several key steps:

Thiazole Ring Formation: A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. This method proceeds under mild conditions (45 °C) with high yields (up to 94%), offering an alternative to the traditional Hantzsch synthesis which often requires harsh conditions. nih.govnih.govsemanticscholar.orgresearchgate.net

Asymmetric Synthesis of the Piperidine Moiety: As mentioned in section 2.3, ketoreductases (KREDs) are highly effective for the asymmetric reduction of N-protected piperidin-4-ones to produce chiral piperidin-4-ols. researchgate.net Additionally, amine oxidases and ene-imine reductases have been used in stereoselective one-pot cascades to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

These enzymatic methods provide excellent stereocontrol and are performed in aqueous media, aligning with the principles of green chemistry. nih.gov

Comprehensive Biological Activity Profiling and Pharmacological Interrogation of 1 4 Bromothiazol 2 Yl Piperidin 4 Ol

In Vitro Assessment of Biological Activities

Research into compounds structurally related to 1-(4-bromothiazol-2-yl)piperidin-4-ol has identified several potential molecular targets. For instance, derivatives of 2-aminobenzothiazole (B30445) have been investigated as dual inhibitors of BRAF and VEGFR-2 kinases, which are crucial in cancer progression. nih.gov Specifically, certain benzothiazole (B30560) derivatives have demonstrated potent inhibitory activity against these kinases. nih.gov Computational molecular docking studies have further elucidated the binding patterns of these compounds, suggesting interactions with key residues in the active sites of these enzymes. nih.gov

Additionally, the broader class of piperidine-containing compounds has been explored for various therapeutic targets. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors. nih.gov These compounds disrupt microtubule dynamics, a validated target for antiproliferative agents. nih.gov The piperidine (B6355638) scaffold is also a key feature in antagonists of the histamine (B1213489) H3 receptor, indicating another potential area of molecular interaction. mdpi.com

While specific receptor binding kinetic data for this compound is not extensively documented, studies on analogous structures provide valuable insights. For example, research on histamine H1 receptor antagonists has shown that the cyclization of ligand structures, a feature present in the piperidine ring of the subject compound, can significantly influence binding kinetics. nih.gov Tricyclic ligands, for instance, tend to have lower dissociation rates (k_off), leading to a longer residence time at the receptor. nih.gov This prolonged engagement can translate to enhanced pharmacological effects. The nature of the amine moiety within the piperidine ring also appears to play a role in the association and dissociation rate constants. nih.gov

In the context of histamine H3 receptor antagonists, derivatives of 4-hydroxypiperidine (B117109) have been synthesized and evaluated for their in vitro potency. mdpi.com These studies often determine the pA2 value, a measure of antagonist potency, which reflects the affinity of the compound for the receptor. mdpi.com

The thiazole (B1198619) and piperidine moieties are present in numerous compounds designed as enzyme inhibitors. For example, certain thiazolidinone derivatives have been shown to be potent inhibitors of carbonic anhydrase. nih.gov In vitro enzyme inhibition assays revealed that a synthesized (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide exhibited an IC50 value of 0.147 ± 0.03 µM against carbonic anhydrase. nih.gov

Furthermore, compounds incorporating a 1,3,4-oxadiazole (B1194373) ring linked to a piperidine scaffold have been screened for their inhibitory potential against acetylcholinesterase (AChE) and urease. researchgate.net Some of these hybrids demonstrated significant urease inhibition, even surpassing the activity of the standard inhibitor, thiourea (B124793). researchgate.net The thiazole ring is also a key component of inhibitors targeting DNA gyrase, a bacterial topoisomerase. nih.gov

The modulation of cellular pathways is a key aspect of the pharmacological effects of piperidine-containing compounds. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome. mdpi.comresearchgate.net Compounds based on this structure have been shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. mdpi.comresearchgate.net

The antiproliferative effects of related compounds often stem from their ability to interfere with critical cellular pathways. Tubulin inhibitors, for example, disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Similarly, inhibitors of kinases like BRAF and VEGFR-2 block signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. nih.gov

A number of studies have highlighted the antiproliferative potential of compounds containing thiazole and piperidine rings. For instance, a novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity against human cancer cell lines including A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov Several of these compounds exhibited IC50 values in the low micromolar range. nih.gov

Similarly, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent antiproliferative agents against the DU-145 prostate cancer cell line, with the most active compound showing a GI50 of 120 nM. nih.gov Benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety have also shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 µM. nih.gov

Table 1: Antiproliferative Activity of Structurally Related Compounds

Compound Class Cancer Cell Line IC50/GI50
4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline A549, MCF-7, HeLa, HT29, HCT-116 1.47-11.83 µM nih.gov
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides DU-145 (prostate) 120 nM nih.gov
Benzothiazoles with 1,3,4-thiadiazole HePG-2, HCT-116, MCF-7 3.58-15.36 µM nih.gov

The thiazole and piperidine moieties are found in various compounds with antimicrobial properties. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to possess broad-spectrum antibacterial activity, with low micromolar minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. nih.gov

Thiazole derivatives have also been investigated for their antimicrobial effects. For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione exhibits antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism of action is suggested to involve the inhibition of DNA gyrase. nih.gov Furthermore, new 1,3-thiazolidin-4-one derivatives have demonstrated bacteriostatic and fungistatic effects, particularly against Micrococcus luteus and Candida albicans. researchgate.net

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound Class Microorganism Activity
2-piperidin-4-yl-benzimidazoles Gram-positive and Gram-negative bacteria Low µM MICs nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione S. epidermidis, S. aureus, MRSA Antimicrobial activity nih.gov
1,3-thiazolidin-4-one derivatives M. luteus, C. albicans Bacteriostatic/Fungistatic researchgate.net

Antioxidant Potential and Reactive Oxygen Species Scavenging

No studies have been published detailing the antioxidant capacity of this compound. The potential for this compound to scavenge reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide is currently unknown. Future investigations would be necessary to determine its efficacy in mitigating oxidative stress, which is implicated in numerous pathological conditions.

Anti-inflammatory Efficacy in Cellular Models

There is no available data on the anti-inflammatory properties of this compound in cellular models. Its ability to modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the activity of enzymes like cyclooxygenases (COX-1 and COX-2), has not been reported.

Modulation of Insulin (B600854) Sensitivity and Glucose Homeostasis Pathways

The effect of this compound on insulin sensitivity and glucose homeostasis is not documented in the scientific literature. Studies to assess its potential to enhance glucose uptake in peripheral tissues, modulate insulin signaling pathways, or affect pancreatic β-cell function have not been published.

In Vivo Pharmacological Efficacy in Disease Models

Preclinical Animal Models for Antidiabetic Activity

There are no reports of this compound being evaluated in preclinical animal models for antidiabetic activity. Its potential to regulate blood glucose levels, improve insulin tolerance, or protect against diabetes-related complications in vivo remains undetermined.

Evaluation in Inflammatory Disease Models

The in vivo efficacy of this compound in animal models of inflammatory diseases has not been described. Its potential therapeutic effects in conditions such as arthritis, inflammatory bowel disease, or sepsis are yet to be investigated.

Assessment in Oncological Xenograft and Syngeneic Models

There is no published research on the assessment of this compound in oncological xenograft or syngeneic models. Its potential to inhibit tumor growth, induce apoptosis in cancer cells, or modulate the tumor microenvironment in vivo is currently unknown.

Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the biological activity and mechanism of action of the specific chemical compound this compound, as per the requested outline.

The search did not yield specific studies on the antimicrobial efficacy in infection models, behavioral and neurological assessments, or detailed mechanism of action studies—including target deconvolution, proteomic and metabolomic profiling, gene expression analysis, or structural biology approaches—for this compound.

While the broader classes of compounds containing piperidine and thiazole moieties are known to exhibit a range of biological activities, providing such general information would fall outside the strict scope of the requested article, which is to focus solely on this compound. Therefore, to maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Bromothiazol 2 Yl Piperidin 4 Ol Analogues

Design Principles for Systematic Structural Modifications

The design of analogues of 1-(4-bromothiazol-2-yl)piperidin-4-ol is guided by established medicinal chemistry principles to probe the molecular interactions with biological targets. These strategies aim to systematically modify the core scaffold to identify key structural features responsible for its biological activity.

Key design principles include:

Substituent Modification: Introducing a variety of functional groups at different positions on both the thiazole (B1198619) and piperidine (B6355638) rings to explore the steric, electronic, and lipophilic requirements for optimal activity.

Isosteric and Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties to enhance activity, improve metabolic stability, or reduce toxicity. For instance, the bromine atom could be replaced with other halogens (Cl, F) or a cyano group. nih.gov

Scaffold Hopping and Ring Variation: Replacing the piperidine or thiazole ring with other heterocyclic systems to explore new chemical space and potentially discover novel scaffolds with improved properties. globalresearchonline.net

Homologation: Increasing the length of alkyl chains or linkers to determine the optimal distance between key pharmacophoric features. nih.gov

Conformational Constraint: Introducing rigid elements or substituents that lock the molecule into a specific conformation. This can lead to higher affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov

These principles are applied iteratively, with each new set of compounds providing insights that guide the design of the next generation of analogues.

Impact of Thiazole Ring Substitutions on Biological Activity and Selectivity

Position 4: This position is occupied by a bromine atom in the parent compound. The role of this specific halogen is critical and is discussed in section 4.4. Replacing bromine with other groups can drastically alter activity. For example, electron-withdrawing groups in this region of a phenyl-thiazole moiety have been shown to be beneficial for certain biological activities. nih.gov

Position 5: This position is unsubstituted in the parent molecule. Introducing small alkyl or aryl groups at C5 can explore steric tolerance in the binding pocket. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can also fine-tune the electronic character of the thiazole ring, potentially impacting target engagement. fabad.org.tr

The table below summarizes hypothetical outcomes based on general SAR principles for thiazole derivatives.

Modification on Thiazole Ring Position Substituent Type Anticipated Impact on Activity
Replacement of Bromine4Other Halogens (Cl, F)May retain or slightly modify activity; can affect metabolism.
Replacement of Bromine4Electron-Withdrawing Group (e.g., -NO2, -CN)Potentially beneficial for activity, depending on the target. nih.gov
Replacement of Bromine4Electron-Donating Group (e.g., -CH3, -OCH3)May increase or decrease activity; depends on target electronics.
Substitution5Small Alkyl Group (e.g., -CH3)May probe steric limits of the binding site.
Substitution5Phenyl GroupCould introduce new binding interactions (e.g., π-π stacking).

Effects of Piperidine Ring Modifications on Potency and Pharmacological Profile

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to position substituents in a defined three-dimensional arrangement and for the basic nitrogen atom that is often protonated at physiological pH, allowing for ionic interactions. ontosight.ainih.gov

Piperidine Nitrogen (N1): This atom connects to the thiazole ring. Modifications at this position are generally not explored without fundamentally changing the core structure. However, replacing the entire piperidine ring with other cyclic amines like piperazine (B1678402) or homopiperazine (B121016) can significantly alter the pharmacological profile. nih.govunc.edu

Position 4 (Hydroxyl Group): The hydroxyl group at C4 is a key feature, likely acting as a hydrogen bond donor or acceptor. Esterification or etherification of this group (e.g., -OCH₃, -OAc) would eliminate its hydrogen-bonding donor capacity and increase lipophilicity, which can impact cell permeability and target binding. Replacing the hydroxyl with an amino group (-NH₂) or a carboxyl group (-COOH) would introduce different charge and hydrogen bonding characteristics.

Other Ring Positions (C2, C3, C5, C6): Introducing substituents on the carbon framework of the piperidine ring can restrict its conformation and probe for additional binding interactions. For example, adding methyl groups could create favorable van der Waals interactions or unfavorable steric clashes.

The following table illustrates potential effects of modifying the piperidine moiety.

Modification on Piperidine Ring Position Modification Anticipated Impact on Potency/Profile
Hydroxyl Group4O-Methylation (-OCH₃)Decreased H-bond donation; increased lipophilicity; may decrease potency if H-bond donation is critical.
Hydroxyl Group4Replacement with Amino (-NH₂)Introduces a basic center; changes H-bonding pattern; may alter selectivity.
Ring Carbon3Methyl SubstitutionRestricts conformation; may enhance potency or introduce steric hindrance.
Ring Replacement-Replacement with PiperazineIntroduces a second basic nitrogen, significantly altering pKa, solubility, and potential for off-target effects. nih.gov

The Role of the Bromine Atom at Position 4 of the Thiazole Ring in Activity and Metabolism

The bromine atom at the C4 position of the thiazole ring is a significant feature that can profoundly influence the compound's properties. Halogen atoms, particularly bromine, can serve multiple functions in drug design.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a biological target. This can be a crucial interaction for enhancing potency and selectivity.

Lipophilicity and Permeability: The presence of bromine increases the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Metabolic Stability: Aromatic C-Br bonds can be susceptible to metabolic cleavage, although they are generally more stable than C-I bonds. The position of the bromine on the heterocyclic ring can influence its metabolic fate. In some cases, blocking a potential site of metabolism with a halogen can prolong the compound's half-life.

Influence of Stereochemistry at the Piperidin-4-ol Moiety

The C4 carbon of the piperidin-4-ol ring is a prochiral center. While the parent compound is achiral, substitution at other positions on the piperidine ring (e.g., C3 or C5) would render the C4 carbon chiral, leading to enantiomers. Furthermore, the orientation of the hydroxyl group (axial vs. equatorial) in the dominant chair conformation of the piperidine ring is a critical stereochemical consideration.

Axial vs. Equatorial Hydroxyl Group: The two orientations place the hydroxyl group in different regions of space. One orientation may be strongly preferred for hydrogen bonding with a target receptor, while the other may lead to a steric clash or be unable to form the key interaction. The preferred conformation can have a profound impact on biological activity. nih.gov

Enantioselectivity: If the piperidine ring is further substituted to create a chiral center, it is highly probable that the biological activity will reside primarily in one enantiomer. The differential activity between enantiomers provides strong evidence of a specific, three-dimensional interaction with a chiral biological target like a receptor or enzyme.

Conformational Analysis and its Correlation with Biological Activity

Torsion Angle: The rotation around the bond connecting the thiazole C2 and the piperidine N1 defines the relative orientation of the two ring systems. There may be a preferred range of torsion angles that allows the molecule to fit optimally into the binding site.

Correlation with Activity: By synthesizing conformationally restricted analogues (e.g., by introducing bridging atoms or bulky groups), researchers can force the molecule to adopt a specific shape. Comparing the activity of these rigid analogues with the flexible parent compound helps to elucidate the bioactive conformation and provides a template for designing more potent and selective molecules. nih.gov

Computational Chemistry Approaches for SAR Derivation

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound analogues, accelerating the drug design process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. excli.de By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built to estimate the activity of newly designed, unsynthesized compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for this series would likely include a hydrogen bond acceptor/donor (the hydroxyl group), a basic nitrogen, and features representing the aromatic thiazole ring and the bromine atom's potential for halogen bonding.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how the analogues bind. Docking simulations can help rationalize the observed SAR by visualizing the interactions (e.g., hydrogen bonds, ionic interactions, halogen bonds) between the ligand and the target, guiding the design of new molecules with improved binding affinity. mdpi.com

These computational approaches, when used in conjunction with experimental synthesis and testing, create a synergistic cycle of design, prediction, and validation that is central to modern drug discovery. excli.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a set of derivatives and measuring their biological activity against a specific target.

The process would involve calculating a variety of molecular descriptors for each analogue, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, surface area, and volume.

Once these descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed biological activity. Such a model could reveal, for instance, that increasing the hydrophobicity of a particular region of the molecule or altering the electronic properties of the thiazole ring leads to a predictable change in potency.

Hypothetical QSAR Data for this compound Analogues This table is for illustrative purposes only, as specific experimental data is not available.

Compound IDModificationLogP (Descriptor)Topological Polar Surface Area (Descriptor)Biological Activity (IC50, nM)
Analogue 1-Br at C4 of thiazole2.558.9 Ų150
Analogue 2-Cl at C4 of thiazole2.358.9 Ų180
Analogue 3-H at C4 of thiazole1.958.9 Ų350
Analogue 4-OH at piperidine replaced with -OCH32.850.7 Ų200

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking would be used to predict its binding mode within the active site of a target protein. This would provide insights into key interactions, such as hydrogen bonds formed by the piperidinol's hydroxyl group or halogen bonds from the bromine atom on the thiazole ring.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. An MD simulation of this compound bound to its target would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions. The results can help refine the understanding of the binding mechanism and guide further structural modifications.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be generated based on its structure and known interactions. Key features might include:

A hydrogen bond acceptor (the nitrogen in the thiazole ring).

A hydrogen bond donor (the hydroxyl group on the piperidine).

A halogen bond donor (the bromine atom).

A hydrophobic region (the piperidine ring).

This pharmacophore model could then be used to perform virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new chemical series with the desired biological activity.

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. FEP simulations are computationally expensive but can provide highly accurate predictions of relative binding affinities, often within 1 kcal/mol of experimental values.

For the analogues of this compound, FEP could be used to predict the impact of small chemical modifications. For example, a calculation could be performed to predict the change in binding affinity when the bromine atom is replaced with chlorine. This allows for the prioritization of the synthesis of compounds that are predicted to have improved potency, thereby accelerating the drug discovery cycle.

Hypothetical FEP Data for a Modification on this compound This table is for illustrative purposes only, as specific experimental data is not available.

PerturbationCalculated ΔΔG (kcal/mol)Predicted Change in Potency
-Br to -Cl+0.5Slight decrease
-Br to -I-0.8Moderate increase
Piperidine -OH to -H+2.1Significant decrease

Absorption, Distribution, Metabolism, and Excretion Adme Research on 1 4 Bromothiazol 2 Yl Piperidin 4 Ol

In Vitro Permeability and Absorption Characteristics

The initial stages of assessing a compound's potential for oral absorption often involve in vitro models that predict its ability to permeate the intestinal barrier.

Caco-2 Cell Monolayer Permeability Studies

The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium. nih.gov This assay is instrumental in predicting the in vivo absorption of orally administered drugs. nih.govwur.nl The apparent permeability coefficient (Papp) is determined to classify compounds as having low or high permeability. wur.nl However, no specific Caco-2 permeability data for 1-(4-Bromothiazol-2-yl)piperidin-4-ol has been reported in publicly accessible research.

PAMPA Assays for Passive Diffusion

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive intestinal absorption. evotec.com This assay specifically measures a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability. evotec.com As with Caco-2 studies, specific PAMPA assay results for this compound are not currently available in the scientific literature.

Distribution Studies in Biological Systems

Once absorbed, a compound's distribution throughout the body is a key determinant of its efficacy and potential for off-target effects.

Plasma Protein Binding Determinations

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly influences its free concentration and, consequently, its pharmacological activity and distribution. mdpi.com Compounds with high plasma protein binding have a lower volume of distribution and are less available to reach their target tissues. There is currently no published data on the plasma protein binding characteristics of this compound.

Tissue Distribution in Preclinical Models

Preclinical studies in animal models are essential for understanding how a compound distributes into various tissues and organs. Such studies can reveal potential sites of accumulation and provide insights into a compound's therapeutic and toxicological profile. Research detailing the tissue distribution of this compound in preclinical models has not been made publicly available.

Blood-Brain Barrier Penetration Assessment

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.govmdpi.com For compounds targeting the CNS, the ability to penetrate the BBB is crucial, whereas for non-CNS targeting compounds, limited penetration is often desirable to minimize potential neurological side effects. nih.govmdpi.com The lipophilicity and structural features of a molecule are key determinants of its ability to cross the BBB. researchgate.net However, specific studies assessing the BBB penetration of this compound have not been reported.

Metabolic Fate and Metabolite Identification

In Vitro Hepatic Stability and Cytochrome P450 Metabolism

No publicly available research data details the in vitro hepatic stability of this compound in liver microsomes or hepatocytes. General knowledge suggests that compounds containing thiazole (B1198619) and piperidine (B6355638) rings can be substrates for cytochrome P450 (CYP) enzymes. The thiazole ring is susceptible to oxidation at the sulfur and carbon atoms, potentially leading to sulfoxides or epoxides. fz-juelich.denih.gov The piperidine ring can undergo hydroxylation or N-dealkylation. frontiersin.org However, without experimental data, the specific CYP isoforms involved and the rate of metabolism for this particular compound are unknown.

Identification and Characterization of Major Metabolites

There are no published studies that have identified or characterized the metabolites of this compound. Consequently, no data on the chemical structures or quantities of its major metabolites in any biological system is available.

Metabolic Pathways and Enzymes Involved

Due to the lack of metabolite identification, the specific metabolic pathways for this compound have not been elucidated. Hypothetically, metabolism could involve Phase I reactions such as oxidation of the thiazole or piperidine rings, followed by Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion. However, the enzymes responsible for these transformations remain unconfirmed.

Excretion Pathways and Clearance Mechanisms

Renal and Biliary Clearance

Specific data on the renal and biliary clearance rates of this compound is not available in the scientific literature. Understanding the primary routes of elimination is crucial for assessing the potential for drug-drug interactions and accumulation, but such studies have not been published for this compound.

Drug-Drug Interaction Potential: Enzyme Inhibition and Induction

There is currently no publicly available scientific literature or data regarding the potential for drug-drug interactions involving this compound, specifically concerning its capacity for enzyme inhibition or induction. A comprehensive search of scholarly databases and scientific publications did not yield any studies that have investigated the effects of this compound on metabolic enzymes, such as the cytochrome P450 (CYP) family.

Consequently, information regarding its potential to inhibit or induce specific enzyme isoforms, which is crucial for predicting clinical drug-drug interactions, remains uncharacterized. Research in this area would be necessary to determine if this compound could alter the metabolism of co-administered drugs, potentially leading to altered efficacy or toxicity. Such studies would typically involve in vitro assays with human liver microsomes or recombinant enzymes to determine inhibitory concentrations (e.g., IC50 values) and cell-based assays to assess the potential for enzyme induction. Without such data, the drug-drug interaction profile of this compound is unknown.

Future Research Directions and Translational Perspectives for 1 4 Bromothiazol 2 Yl Piperidin 4 Ol

Optimization Strategies for Enhanced Biological Activity and Selectivity

To advance 1-(4-Bromothiazol-2-yl)piperidin-4-ol from a hit compound to a clinical candidate, extensive optimization will be necessary. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the molecule to enhance potency and selectivity while improving pharmacokinetic properties. mdpi.comsemanticscholar.org

Key areas for modification on the this compound scaffold include:

The Bromothiazole Ring: The bromine atom at the 4-position is a prime site for modification. It can be replaced with other halogens (Cl, F) or with small alkyl, cyano, or methoxy (B1213986) groups to probe the electronic and steric requirements of the target's binding pocket. The thiazole (B1198619) ring itself, a common scaffold in anticancer agents, could be explored for different substitution patterns. nih.govasu.edu

The Piperidine (B6355638) Core: The piperidine ring is a prevalent feature in many CNS-active drugs and other therapeutic agents. researchgate.netnih.gov Its conformation and substitution can significantly impact biological activity. Introducing substituents on the piperidine ring could modulate its basicity and interaction with the biological target. Bioisosteric replacement of the piperidine ring with other saturated heterocycles like pyrrolidine (B122466) or azetidine (B1206935) could also be explored to fine-tune properties. researchgate.netufrj.brnumberanalytics.com

The 4-Hydroxyl Group: The hydroxyl group can be a key interaction point, forming hydrogen bonds with the target protein. It could be converted to a methoxy ether or other hydrogen bond acceptors/donors to understand the importance of this interaction. Its stereochemistry may also be crucial for activity.

A hypothetical SAR exploration is summarized in the table below.

Molecular Scaffold ModificationRationalePotential Outcome
Bromothiazole Ring
Replace Bromine (Br) with other halogens (F, Cl)Modulate electronics and size.Altered binding affinity and selectivity.
Replace Bromine (Br) with small alkyl or cyano groupsProbe steric and electronic tolerance of the binding pocket.Improved potency or selectivity.
Piperidine Core
Introduce substituents on the piperidine ringAlter conformation and basicity (pKa).Enhanced target engagement and ADME properties.
Bioisosteric replacement (e.g., with pyrrolidine)Modify core geometry and physicochemical properties. researchgate.netImproved metabolic stability or solubility. researchgate.net
4-Hydroxyl Group
Convert to ether or esterProbe hydrogen bonding importance.Determine key pharmacophoric interactions.
Investigate stereochemistry (R/S isomers)Biological systems are often stereoselective.Identification of the more active enantiomer.

Development of Prodrugs and Targeted Delivery Systems

The 4-hydroxyl group on the piperidine ring presents a prime opportunity for the development of prodrugs. researchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body. This strategy can be employed to overcome issues with solubility, permeability, or to achieve targeted delivery. mdpi.com

Esterification of the hydroxyl group is a common prodrug strategy to increase lipophilicity and enhance membrane permeability. nih.gov For this compound, various ester prodrugs could be synthesized. For instance, an acetate (B1210297) ester would be readily cleaved by ubiquitous esterase enzymes in the blood and liver to release the active parent compound. nih.gov

For targeted delivery, the prodrug could be designed to be recognized by specific enzymes or transporters that are overexpressed in the target tissue, such as in cancer cells. For example, linking the compound to a peptide recognized by a specific transporter could enhance its uptake into tumor cells. nih.gov

Prodrug StrategyPromoietiesActivation MechanismDesired Improvement
Ester Prodrug Acetate, Pivalate, Amino Acid EstersCleavage by plasma and tissue esterases. nih.govIncreased lipophilicity, enhanced oral absorption. mdpi.com
Phosphate Ester Prodrug Phosphate groupCleavage by alkaline phosphatases.Greatly enhanced aqueous solubility for IV formulation. nih.gov
Targeted Prodrug Peptides, GlucuronidesCleavage by specific peptidases or glucuronidases overexpressed in tumors.Site-selective drug release, reduced systemic toxicity.

Application in Combination Therapies for Complex Diseases

Complex diseases such as cancer or neurodegenerative disorders often involve multiple pathological pathways. delta4.ai Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for many such conditions. nih.govontosight.ai This approach can lead to synergistic effects, reduced dosages, and can help overcome drug resistance. delta4.airesearchgate.net

Assuming this compound is found to be an inhibitor of a specific kinase involved in a cancer signaling pathway, it could be combined with other anticancer agents. For example, it could be used alongside a standard chemotherapeutic agent to attack the cancer cells through two different mechanisms, potentially leading to a more durable response. delta4.ai The rationale for a hypothetical combination therapy is outlined below.

Hypothetical Therapeutic AreaPotential Combination AgentRationale for Combination
Oncology Standard Chemotherapy (e.g., Paclitaxel)Target different stages of the cell cycle or signaling pathways simultaneously.
Oncology Immunotherapy (e.g., PD-1 inhibitor)Inhibit tumor growth directly while stimulating an anti-tumor immune response.
Neuroinflammatory Disease Anti-inflammatory drug (e.g., NSAID)Target both enzymatic pathways and receptor-mediated signaling in inflammation.

Derivatization for Diagnostic Imaging Probes (e.g., PET ligands)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. frontiersin.org Developing a PET ligand version of this compound would allow for the in vivo visualization and quantification of its biological target. bohrium.com This can be invaluable for confirming the drug's mechanism of action, determining optimal dosing, and for patient selection in clinical trials. nih.gov

The structure of this compound is amenable to radiolabeling. The most straightforward approach would be to replace the bromine atom with a positron-emitting isotope. A common choice would be Fluorine-18 ([¹⁸F]), given its favorable half-life (109.7 minutes) and low positron energy. nih.gov This would require the synthesis of a suitable precursor, for example, a derivative with a leaving group (like a nitro or trimethylammonium group) at the 4-position of the thiazole ring, which can then be displaced by [¹⁸F]fluoride.

IsotopeLabeling PositionSynthetic StrategyApplication
Fluorine-18 ([¹⁸F]) 4-position of the thiazole ring (replacing Br)Nucleophilic substitution on a precursor with a suitable leaving group.Quantify target engagement in the brain or tumors; patient stratification.
Carbon-11 ([¹¹C]) N-alkyl group on piperidine (if modified)Methylation of a des-methyl precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf.Preclinical and clinical target occupancy studies.

Integration with Artificial Intelligence and Machine Learning for Drug Design

For the development of this compound, AI could be used to:

Build Predictive Models: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the potency of new derivatives based on their chemical structures.

Virtual Screening: Screen large virtual libraries of related compounds to identify those with the highest predicted affinity for the target.

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of proposed derivatives to prioritize compounds with more drug-like profiles. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Predictive Lead Scoring Algorithms analyze compound features to predict their likelihood of being active and having favorable properties. salesandmarketing.comFocuses synthetic efforts on the most promising candidates.
De Novo Drug Design Generative models design novel molecules with desired properties from scratch.Exploration of novel chemical space around the core scaffold.
ADMET Prediction In silico models predict pharmacokinetic and toxicity profiles. nih.govEarly identification and mitigation of potential development liabilities.

Opportunities and Challenges in Preclinical Development and Clinical Translation

The path from a promising lead compound to an approved drug is fraught with challenges. biobostonconsulting.com For this compound, the journey through preclinical and clinical development would involve navigating several key hurdles. frontiersin.orgnih.gov

Opportunities:

Novel Scaffold: The unique combination of the bromothiazole and piperidinol moieties may offer a novel mechanism of action or an improved selectivity profile compared to existing drugs.

Chemical Tractability: The structure appears amenable to chemical modification, allowing for extensive optimization of its properties.

Challenges:

Target Identification and Validation: If the biological target is unknown, significant effort will be required to identify and validate it.

Pharmacokinetics and Metabolism: Heterocyclic compounds can sometimes be susceptible to rapid metabolism by cytochrome P450 enzymes. rroij.com The metabolic stability of the compound would need to be thoroughly investigated and potentially optimized.

Toxicity: The bromine atom could be a site of metabolic activation leading to reactive metabolites. Thorough toxicology studies will be essential to ensure the compound's safety.

Clinical Trial Design: Designing efficient and informative clinical trials requires a deep understanding of the disease biology and the drug's mechanism of action. friendsofcancerresearch.org

Comparative Analysis with Existing Therapeutic Agents

Given that thiazole derivatives have shown promise as anticancer agents and cannabinoid receptor 2 (CB2) agonists, a hypothetical comparative analysis can be made in the context of cancer therapy. nih.govnih.gov Let's assume this compound is identified as a novel kinase inhibitor for the treatment of a specific type of cancer.

Its potential advantages could include:

Improved Selectivity: The unique structure might allow for higher selectivity against the target kinase compared to existing inhibitors, leading to fewer off-target side effects.

Novel Resistance Profile: It may be active against tumors that have developed resistance to current therapies.

Favorable Physicochemical Properties: Optimization could lead to a compound with better oral bioavailability or a longer half-life than existing options.

However, it would also face significant competition and potential disadvantages:

Established Standard of Care: It would need to demonstrate superior efficacy or safety compared to well-established drugs for the target indication.

"Me-Too" Status: If it does not offer a significant advantage, it may struggle to gain a foothold in the market.

A summary of a hypothetical comparison is presented below.

FeatureThis compound (Hypothetical)Existing Kinase Inhibitor (e.g., Dasatinib) nih.gov
Core Scaffold Bromothiazole-piperidineAminothiazole
Potential Advantage Potentially higher selectivity due to unique 3D shape. May overcome certain resistance mutations.Well-established efficacy and clinical experience.
Potential Disadvantage Unknown clinical efficacy and safety profile.Known off-target effects and resistance mechanisms.
Development Stage Preclinical/DiscoveryMarketed Drug

Novel Therapeutic Applications Based on Emerging Research Findings

While direct emerging research on the specific compound this compound is limited, the core structure, a 2-substituted thiazole, is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is recurrently found in biologically active compounds. The 2-aminothiazole (B372263) moiety, in particular, is a cornerstone in the development of various therapeutic agents. nih.govnih.govmdpi.com Consequently, future research into this compound is likely to be guided by the extensive research into this broader class of compounds.

Emerging research findings for 2-aminothiazole derivatives suggest several novel therapeutic avenues that could be explored for this compound.

Anticancer Potential:

The most significant area of research for 2-aminothiazole derivatives is in oncology. nih.govnih.gov These compounds have been shown to target a wide array of mechanisms involved in cancer progression.

Kinase Inhibition: A primary mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. nih.gov These include, but are not limited to, VEGFRs, PI3Ks, Src/Abl, and BRAF kinases. nih.govnih.gov The development of dual inhibitors, such as those targeting both VEGFRs and PI3Ks, is a promising strategy. nih.gov

Cell Cycle Arrest and Apoptosis: Novel thiazole derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com For instance, certain thiazole derivatives have demonstrated potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com

Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance. Investigating small molecule antitumor agents like 2-aminothiazole derivatives is a key strategy to circumvent this issue. nih.gov

Table 1: Selected Anticancer Research Findings for Thiazole Derivatives

Compound Class Target Cell Lines Observed Effect Potential Implication for this compound
2-Ureidothiazole Derivatives Various Cancer Cell Lines Dual inhibition of VEGFRs and PI3Ks Potential for anti-angiogenic and anti-proliferative activity.
Thiazolyl Hydrazone Derivatives MCF-7 (Breast Cancer) Inhibitory activity with low toxicity to normal cells Suggests a potential for selective anticancer activity.
2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives K563 (Leukemia) Potent and selective antiproliferative activity Highlights the potential for targeted therapy in hematological malignancies.

Beyond Oncology:

The therapeutic potential of the 2-aminothiazole scaffold extends beyond cancer. mdpi.com

Antimicrobial and Antiviral Activity: The 2-aminothiazole core is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties. nih.govmdpi.com This suggests that this compound could be a starting point for the development of new anti-infective agents.

Anti-inflammatory Effects: Derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory activity. nih.govmdpi.com This opens up the possibility of developing treatments for a range of inflammatory conditions.

Neurological Applications: Some 2-aminothiazole derivatives have been explored for their potential in treating neurological disorders, including as anticonvulsants. nih.gov

Translational Perspectives:

The translation of these research findings into clinical applications for this compound would require a systematic drug discovery and development process. This would involve:

Synthesis and Screening: A library of derivatives based on the this compound scaffold would need to be synthesized. These compounds would then be screened against a panel of biological targets, such as various kinases, microbial strains, and inflammatory markers.

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compounds, detailed SAR studies would be conducted. This involves systematically modifying the chemical structure and evaluating the impact on biological activity. nih.gov

Preclinical and Clinical Development: Promising candidates would then move into preclinical testing to assess their efficacy and safety in animal models. Successful preclinical candidates could then advance to human clinical trials.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromothiazol-2-yl)piperidin-4-ol, and how can reaction conditions be optimized?

Answer: The synthesis of brominated thiazole-piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example:

  • Sulfonylation approach : React 4-bromothiazole-2-carboxylic acid derivatives with piperidin-4-ol under basic conditions (e.g., aqueous Na₂CO₃, pH 9) to promote nucleophilic attack at the thiazole’s 2-position . Methanol or DMF are common solvents.
  • Electrophilic bromination : Post-functionalization of pre-synthesized thiazole-piperidine scaffolds using NBS (N-bromosuccinimide) or Br₂ under controlled conditions .

Q. Optimization considerations :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).
  • Adjust stoichiometry to favor monobrominated products (molar ratio 1:1 for brominating agents).

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~3.5–4.0 ppm for axial protons) and bromothiazole moiety (δ ~7.5–8.5 ppm for aromatic protons) .
    • HRMS : Validate molecular weight (calculated for C₈H₁₁BrN₂OS: 263.99 g/mol).
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile solvents (e.g., methanol) .
  • Waste disposal : Segregate halogenated waste (bromine-containing byproducts) and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for brominated heterocycles like this compound?

Answer: Conflicting NMR/IR data often arise from:

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize specific tautomers .
  • Crystallographic validation : Compare experimental NMR with X-ray diffraction data (e.g., CCDC entries for analogous bromothiazoles) to confirm bond angles and substituent positions .

Case study : In a 2012 study, discrepancies in ¹³C NMR shifts for a brominated dispacamide derivative were resolved by single-crystal X-ray analysis, confirming the bromine’s para orientation .

Q. What strategies improve the yield of this compound in multistep syntheses?

Answer:

  • Intermediate purification : Isolate and characterize intermediates (e.g., 4-hydroxypiperidine precursors) via column chromatography to reduce competing side reactions .
  • Catalytic acceleration : Use Pd/C or CuI catalysts for Suzuki-Miyaura coupling if aryl-bromine bonds are involved .

Table 1 : Yield optimization for a related sulfonylation reaction

StepParameterOptimal ConditionYield Improvement
1pH9 (Na₂CO₃)75% → 89%
2SolventMethanolReduced byproducts

Q. What bioactive applications are plausible for this compound, based on structural analogs?

Answer:

  • Kinase inhibition : The bromothiazole moiety is a known pharmacophore in kinase inhibitors (e.g., targeting CDK or Aurora kinases) .
  • Antimicrobial activity : Analogous 5-substituted oxadiazole-thiazole hybrids exhibit MIC values <10 µg/mL against S. aureus .

Mechanistic insight : The piperidine’s hydroxyl group enhances solubility, while bromine increases electrophilicity for target binding .

Q. How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT calculations : Model the electrophilicity of the bromothiazole ring (localized LUMO orbitals) to predict nucleophilic attack sites .
  • Docking studies : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.